molecular formula C10H13BrN2OS B13026991 (NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide

(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B13026991
M. Wt: 289.19 g/mol
InChI Key: QVKQPECQLYIVSG-NTUHNPAUSA-N
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Description

(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound that features a bromopyridine moiety linked to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 3-bromopyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfinamide group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromopyridine moiety and a sulfinamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-9-8(11)5-4-6-12-9/h4-7H,1-3H3/b13-7+

InChI Key

QVKQPECQLYIVSG-NTUHNPAUSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=C(C=CC=N1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=C(C=CC=N1)Br

Origin of Product

United States

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